3-Bromo-2,4-difluoroaniline

Description

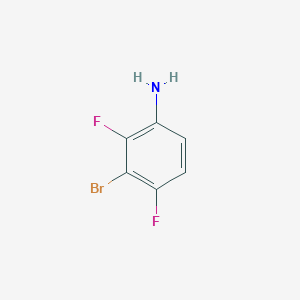

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDDKKLQNVWKRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547865 | |

| Record name | 3-Bromo-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103977-79-3 | |

| Record name | 3-Bromo-2,4-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103977-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 3-Bromo-2,4-difluoroaniline (CAS No. 103977-79-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2,4-difluoroaniline is a key halogenated aromatic intermediate with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both bromine and fluorine atoms, provides a versatile scaffold for various chemical transformations, including cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound, with the CAS number 103977-79-3, is a solid at room temperature. The strategic placement of two electron-withdrawing fluorine atoms and a reactive bromine atom on the aniline ring significantly influences its chemical behavior and makes it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 103977-79-3 | [1] |

| Molecular Formula | C₆H₄BrF₂N | [1] |

| Molecular Weight | 208.01 g/mol | |

| Physical Form | Solid | |

| Purity | ≥98% (typical) | |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | |

| InChI | 1S/C6H4BrF2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 | |

| InChIKey | NUDDKKLQNVWKRU-UHFFFAOYSA-N | |

| SMILES | C1=CC(=C(C(=C1N)F)Br)F | [1] |

Table 2: Safety Information for this compound

| Hazard Statement | Code | Description | Reference(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [1] |

| Signal Word | Warning | ||

| Pictogram | GHS07 (Exclamation Mark) |

Synthesis

General Experimental Protocol for Bromination of a Difluoroaniline

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

Materials:

-

2,4-Difluoroaniline

-

Bromine or N-Bromosuccinimide (NBS)

-

A suitable solvent (e.g., acetic acid, dichloromethane, or acetonitrile)

-

Sodium carbonate or sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Dissolve 2,4-difluoroaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine or NBS in the same solvent to the cooled aniline solution with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated solution of sodium carbonate or sodium bicarbonate to neutralize the acid formed.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Reactivity and Applications in Drug Discovery

The bromine atom in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of complex molecular architectures from readily available building blocks.

The fluorine atoms on the aromatic ring can enhance the metabolic stability, binding affinity, and lipophilicity of the final drug molecule, making fluorinated intermediates like this compound highly sought after in drug development.

Role as a Kinase Inhibitor Intermediate

While a direct synthesis of an approved drug from this compound is not explicitly detailed in the provided search results, its structural motifs are present in several kinase inhibitors. For instance, the related compound, 4-bromo-2,6-difluoroaniline, is a key intermediate in the synthesis of Abemaciclib, a selective inhibitor of cyclin-dependent kinase 4 (CDK4) and 6 (CDK6). Given this precedent, this compound is a highly probable intermediate for the synthesis of novel kinase inhibitors targeting pathways such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways, which are often dysregulated in various cancers.[2][3]

The EGFR/HER2 Signaling Pathway

The EGFR/HER2 signaling cascade plays a crucial role in cell proliferation, survival, and differentiation.[4] Ligand binding to EGFR or overexpression of HER2 leads to receptor dimerization and the activation of their intrinsic tyrosine kinase domains. This triggers a downstream signaling cascade, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, ultimately leading to the transcription of genes involved in cell growth and survival.[3][5] In many cancers, these pathways are constitutively active, leading to uncontrolled cell proliferation. Small molecule kinase inhibitors are designed to block the ATP-binding site of these receptors, thereby inhibiting their activity and halting the downstream signaling.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. This compound can be effectively coupled with various boronic acids or esters in the presence of a palladium catalyst and a base to generate more complex substituted anilines, which are precursors to a wide range of biologically active molecules.

This protocol is a general guideline and may need to be optimized for specific substrates.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound, the boronic acid/ester, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the desired coupled product.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique electronic and steric properties, conferred by the fluorine and bromine substituents, allow for a wide range of chemical transformations. The ability to participate in robust cross-coupling reactions makes it an ideal starting material for the synthesis of novel kinase inhibitors and other biologically active compounds. Further research into the development of specific and efficient synthetic protocols for this intermediate and its derivatives will undoubtedly continue to contribute to advancements in medicinal chemistry and materials science.

References

- 1. This compound | C6H4BrF2N | CID 13732746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2,4-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,4-difluoroaniline is a halogenated aromatic amine that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the aniline ring, imparts specific electronic and steric properties that make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthetic and metabolic pathways.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. These properties influence its reactivity, solubility, and behavior in biological systems.

Quantitative Data Summary

The key physicochemical parameters for this compound are summarized in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models. For context, experimental data for closely related isomers are also provided.

| Property | Value for this compound | Value for Isomers | Units |

| Molecular Formula | C₆H₄BrF₂N[1] | - | - |

| Molecular Weight | 208.00[1] | - | g/mol |

| Physical Form | Solid[2] | - | - |

| Melting Point | Not explicitly found | 68 (3-Bromo-4,5-difluoroaniline)[3], 97 - 102 (4-Bromo-3,5-difluoroaniline)[4], 41-42 (6-Bromo-2,4-difluoroaniline)[5] | °C |

| Boiling Point | 224.8 ± 35.0 (Predicted)[2] | 252.8 ± 35.0 (3-Bromo-4,5-difluoroaniline, Predicted)[6] | °C |

| Density | 1.788 ± 0.06 (Predicted)[2] | 1.788 ± 0.06 (3-Bromo-4,5-difluoroaniline, Predicted)[6] | g/cm³ |

| Solubility | Insoluble in water; Soluble in organic solvents (general observation for halogenated anilines)[5][7] | Insoluble in water; Soluble in methanol and other polar organic solvents (3-Bromo-4,5-difluoroaniline)[7] | - |

| pKa | Not explicitly found | 2.57 ± 0.10 (3-Bromo-4,5-difluoroaniline, Predicted)[6], 1.20 ± 0.10 (6-Bromo-2,4-difluoroaniline, Predicted)[5] | - |

| logP (Octanol-Water Partition Coefficient) | 2.1 (Computed)[1] | 2.13 (3-Bromo-4,5-difluoroaniline, XLOGP3)[8] | - |

| CAS Number | 103977-79-3[1] | - | - |

Experimental Protocols

The accurate determination of physicochemical properties relies on standardized experimental methodologies. Below are detailed protocols for key parameters.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp or Thiele tube) along with a calibrated thermometer.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

Boiling Point Determination (Distillation Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

-

A small volume (e.g., 5 mL) of the liquid sample is placed in a distillation flask.

-

The flask is heated, and the temperature of the vapor is measured with a thermometer placed at the vapor outlet.

-

The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point. The atmospheric pressure should also be recorded as it affects the boiling point.

Solubility Determination (Shake-Flask Method)

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a flask.

-

The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.

Methodology:

-

A known amount of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP Determination (HPLC Method)

Principle: The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound. It is the ratio of the concentration of a compound in a mixture of two immiscible phases, octanol and water, at equilibrium.

Methodology:

-

A reversed-phase HPLC column (e.g., C18) is used.

-

A series of standard compounds with known logP values are injected onto the column, and their retention times are measured.

-

A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known logP values of the standards.

-

This compound is then injected under the same chromatographic conditions, and its retention time is measured.

-

The logP of the compound is determined by interpolating its retention factor on the calibration curve.

Synthesis and Metabolic Pathways

Synthetic Pathway

This compound is typically synthesized through the bromination of a difluoroaniline precursor. The following diagram illustrates a general synthetic workflow.

Caption: General synthetic workflow for this compound.

Potential Metabolic Pathway

The metabolism of halogenated anilines can proceed through several pathways, primarily involving cytochrome P450 enzymes. The following diagram illustrates a potential metabolic fate of this compound based on known metabolic reactions of similar compounds.[9][10][11]

Caption: Potential metabolic pathways of this compound.

Conclusion

This compound is a key synthetic intermediate with a distinct set of physicochemical properties that are advantageous for the development of new chemical entities in the pharmaceutical and agrochemical sectors. This guide provides a foundational understanding of these properties, the methodologies for their determination, and an overview of the compound's synthesis and potential metabolic fate. The provided data and protocols are intended to support researchers and scientists in the effective utilization of this versatile molecule. Further experimental validation of the predicted properties is recommended for specific applications.

References

- 1. This compound | C6H4BrF2N | CID 13732746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. China this compound CAS:103977-79-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 3. 3-bromo-4,5-difluoroaniline [stenutz.eu]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. 875664-41-8 CAS MSDS (3-BROMO-4,5-DIFLUOROANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Buy 3-Bromo-4,5-difluoroaniline | 875664-41-8 [smolecule.com]

- 8. 875664-41-8 | 3-Bromo-4,5-difluoroaniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 9. Aerobic versus anaerobic metabolism of halogenated anilines by aParacoccus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Bromo-2,4-difluoroaniline molecular structure and weight

Technical Guide: 3-Bromo-2,4-difluoroaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed overview of this compound, a key halogenated intermediate in modern organic synthesis. The document covers its core physicochemical properties, molecular structure, and its application in forming complex molecular architectures, particularly in the development of pharmaceuticals and agrochemicals. A detailed, representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided, alongside a logical workflow for its synthesis, to illustrate its practical utility for research and development professionals.

Core Properties and Molecular Structure

This compound is an aromatic amine distinguished by a unique substitution pattern on the benzene ring. This arrangement, featuring a bromine atom and two fluorine atoms, provides a combination of reactive sites and electronic properties that make it a versatile building block in medicinal chemistry and material science. The bromine atom serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, while the fluorine atoms modulate the electronic nature of the ring, often enhancing the metabolic stability and binding affinity of derivative compounds.[1]

Molecular Structure:

The structure consists of an aniline core with a bromine atom at position 3, and fluorine atoms at positions 2 and 4.

Image of the 2D structure of this compound would be placed here.

Table 1: Physicochemical Data for this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 103977-79-3[2][3] |

| Molecular Formula | C₆H₄BrF₂N[3][4] |

| Molecular Weight | 208.01 g/mol [4] |

| Boiling Point | 224.8 ± 35.0 °C[3] |

| Density | 1.788 ± 0.06 g/cm³[3] |

| Physical Form | Solid[3] |

| InChI Key | NUDDKKLQNVWKRU-UHFFFAOYSA-N[2] |

Synthesis Pathway

The synthesis of this compound can be logically achieved through the direct electrophilic bromination of 2,4-difluoroaniline. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. As the para position is already occupied by a fluorine atom, and one ortho position is sterically hindered by the other fluorine, the bromine is directed to the available ortho position (C3).

References

Technical Guide: Synthesis and Characterization of 3-Bromo-2,4-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-2,4-difluoroaniline (CAS No. 103977-79-3), a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The unique substitution pattern of this halogenated aniline offers versatile reactivity for the construction of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 103977-79-3 | [2] |

| Molecular Formula | C₆H₄BrF₂N | [2] |

| Molecular Weight | 208.01 g/mol | [2] |

| Physical Form | Solid | |

| IUPAC Name | This compound | [2] |

Synthesis Protocol

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The flask is charged with 2,4-difluoroaniline and glacial acetic acid.

-

Bromination: The solution is cooled in an ice bath. A solution of bromine in glacial acetic acid is added dropwise from the dropping funnel, ensuring the reaction temperature is maintained below 10°C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is poured into a beaker containing an aqueous solution of sodium bisulfite to quench any unreacted bromine. The resulting mixture is then neutralized with a saturated solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization

Detailed experimental characterization data for this compound is not extensively reported. However, based on the structure and data from isomeric compounds, the following characteristic spectral features are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. Due to the presence of fluorine atoms, these signals will likely appear as complex multiplets due to proton-fluorine and proton-proton coupling. The amine protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will exhibit six distinct signals for the aromatic carbons. The chemical shifts will be influenced by the electronegative fluorine and bromine atoms, and the carbon-fluorine coupling will result in the splitting of the signals for the carbons bonded to or in proximity to the fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3300 | N-H stretch | Primary amine |

| 1620-1580 | C=C stretch | Aromatic ring |

| 1300-1000 | C-F stretch | Aryl fluoride |

| 800-600 | C-Br stretch | Aryl bromide |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and an (M+2)⁺ peak of similar intensity, which is characteristic of a compound containing one bromine atom. The fragmentation pattern will depend on the ionization method used. The expected molecular ion peaks are:

| Ion | m/z |

| [M]⁺ (with ⁷⁹Br) | ~207 |

| [M+2]⁺ (with ⁸¹Br) | ~209 |

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is outlined below.

Caption: General workflow for synthesis and characterization.

References

Spectroscopic and Structural Analysis of 3-Bromo-2,4-difluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Bromo-2,4-difluoroaniline (CAS No: 103977-79-3). Due to the limited availability of published experimental spectra in the public domain, this document focuses on predicted spectroscopic data, detailed experimental protocols for acquiring such data, and the logical workflow of spectroscopic analysis. This information is crucial for the characterization and utilization of this compound in research and drug development.

Chemical and Physical Properties

Basic chemical and physical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrF₂N | [1][2] |

| Molecular Weight | 208.01 g/mol | [1][2] |

| Exact Mass | 206.94952 Da | [1] |

| Physical Form | Solid | [2][3] |

| Purity | Typically ≥98% | [2][3] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [2][3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show signals for the two aromatic protons and the amine protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and bromine atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~ 7.0 - 7.5 | (ddd) | J(H,F), J(H,H) | Aromatic CH (H-6) |

| ~ 6.7 - 7.2 | (ddd) | J(H,F), J(H,H) | Aromatic CH (H-5) |

| ~ 3.5 - 4.5 | (br s) | - | NH₂ |

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts significantly affected by the attached halogens. The carbon atoms bonded to fluorine will show characteristic large coupling constants (J(C,F)).

| Predicted Chemical Shift (δ, ppm) | Coupling (J(C,F), Hz) | Assignment |

| ~ 150 - 160 (d) | Large (~240-260) | C-F (C-2 or C-4) |

| ~ 145 - 155 (d) | Large (~240-260) | C-F (C-2 or C-4) |

| ~ 130 - 140 (d) | Small (~5-15) | C-NH₂ (C-1) |

| ~ 115 - 125 (dd) | Moderate (~15-25) | C-H (C-5 or C-6) |

| ~ 110 - 120 (dd) | Moderate (~15-25) | C-H (C-5 or C-6) |

| ~ 95 - 105 (d) | Small (~5-15) | C-Br (C-3) |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group, C-N stretching, C-F stretching, and C-Br stretching, as well as aromatic C-H and C=C stretching.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium | N-H stretching (amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| 1600 - 1650 | Strong | N-H bending (scissoring) |

| 1450 - 1600 | Strong | Aromatic C=C stretching |

| 1200 - 1350 | Strong | C-N stretching |

| 1100 - 1250 | Strong | C-F stretching |

| 550 - 750 | Medium | C-Br stretching |

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

| m/z | Interpretation |

| 207 / 209 | Molecular ion ([M]⁺) peak with bromine isotopic pattern |

| 128 | Fragment ion ([M-Br]⁺) |

| Other peaks | Fragmentation pattern of the aromatic ring |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition :

-

The ¹H NMR spectrum is recorded on a 400 or 500 MHz spectrometer.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.

-

Proton decoupling is used to simplify the spectrum to single lines for each carbon.

-

A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. A longer relaxation delay (2-5 seconds) is often used.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR - Attenuated Total Reflectance) :

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal is recorded first.

-

The sample spectrum is then recorded and ratioed against the background to produce the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI) :

-

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

The sample is introduced into the mass spectrometer, where it is vaporized.

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis and Detection :

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, spectroscopic analysis, and structural elucidation of a chemical compound.

Logical Relationship in Spectroscopic Data Interpretation

This diagram shows the logical flow of how different spectroscopic techniques contribute to the final structural determination.

Caption: Logical flow from raw spectroscopic data to the final elucidated chemical structure.

References

reactivity and electronic effects of 3-Bromo-2,4-difluoroaniline

An In-depth Technical Guide to the Reactivity and Electronic Effects of 3-Bromo-2,4-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and electronic effects of this compound. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique combination of reactive functional groups and the modulating influence of its halogen substituents.

Core Properties

This compound is a halogenated aniline that serves as a critical intermediate in modern organic synthesis.[1] Its structural features—a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and two electron-withdrawing fluorine atoms—make it a valuable scaffold for the construction of complex molecules.[1]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 103977-79-3 | [2][3] |

| Molecular Formula | C₆H₄BrF₂N | [2][3] |

| Molecular Weight | 208.01 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| Appearance | Solid | [4] |

| Storage Temperature | Room temperature, under inert atmosphere, in a dark place | [4] |

Spectroscopic Data

While a Certificate of Analysis with complete spectroscopic data for this compound was not publicly available, data for isomeric and related compounds provide expected spectral characteristics.

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons will appear as multiplets, with chemical shifts influenced by the positions of the halogen and amine groups. The amine protons will likely appear as a broad singlet.[3][5] |

| ¹³C NMR | The spectrum will show six distinct aromatic carbon signals. The carbon atoms attached to fluorine will exhibit large C-F coupling constants. The chemical shifts will be influenced by the inductive and resonance effects of the substituents.[3][5] |

| FT-IR | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-Br stretching, and C-F stretching are expected.[6] |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks of nearly equal intensity).[7] |

Electronic Effects

The electronic nature of this compound is governed by the interplay of its substituents. The amino group (-NH₂) is a strong electron-donating group through resonance, activating the aromatic ring towards electrophilic substitution. Conversely, the fluorine and bromine atoms are electron-withdrawing through induction. This combination of effects modulates the reactivity of the molecule.

| Electronic Property | Predicted Value/Trend | Basis of Prediction |

| pKa | Estimated to be lower than aniline (4.6) due to the electron-withdrawing halogens. | General trends for substituted anilines.[2][9][10] |

| HOMO-LUMO Gap | Expected to be in the range of similar aromatic amines, influencing its electronic transitions and reactivity. | Computational studies on analogous compounds.[1][11] |

| Molecular Electrostatic Potential | The amino group will be a region of negative potential (nucleophilic), while the hydrogen atoms of the amino group and the aromatic ring will have positive potential. | General principles and computational studies on similar molecules.[11] |

Reactivity and Synthetic Applications

This compound is a versatile reagent in organic synthesis, offering multiple reaction pathways.

Electrophilic Aromatic Substitution

The amino group directs electrophiles to the ortho and para positions. However, the existing substitution pattern limits the available positions for further substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position is a key site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the formation of C-C and C-N bonds, respectively.[1] This is a widely used strategy in the synthesis of complex organic molecules, including pharmaceuticals.

Diazotization Reactions

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups, such as hydroxyl, cyano, or other halogens, through Sandmeyer or related reactions.

Experimental Protocols

The following are representative protocols for the synthesis and key reactions of this compound, adapted from procedures for analogous compounds.

Synthesis of this compound via Bromination of 2,4-difluoroaniline

Materials: 2,4-difluoroaniline, bromine, glacial acetic acid, sodium thiosulfate, sodium acetate, diethyl ether, magnesium sulfate.

Procedure:

-

Dissolve 2,4-difluoroaniline (1 equivalent) in glacial acetic acid.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid, maintaining the temperature below 25 °C.

-

Stir the mixture at room temperature for 2 hours.

-

Add sodium thiosulfate, sodium acetate, and water to quench the reaction.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water, 10% sodium hydroxide solution, and then water again.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by steam distillation or column chromatography.

Suzuki Cross-Coupling of this compound

Materials: this compound, an arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent (e.g., toluene/ethanol/water mixture).

Procedure:

-

To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst (0.05 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent mixture.

-

Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Applications in Drug Development

Halogenated anilines are prevalent in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of bioactive molecules. The fluorine atoms can enhance metabolic stability and binding affinity, while the bromo group provides a handle for further molecular elaboration.[1]

A notable application of a closely related isomer, 4-bromo-2,6-difluoroaniline, is in the synthesis of the kinase inhibitor Abemaciclib. This highlights the utility of such scaffolds in developing targeted cancer therapies. Kinase inhibitors often function by blocking signaling pathways that are overactive in cancer cells, thereby inhibiting cell proliferation and survival.

References

- 1. mdpi.com [mdpi.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. rsc.org [rsc.org]

- 4. This compound | 103977-79-3 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. 2-Bromo-3,4-difluoroaniline | C6H4BrF2N | CID 22731604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-4,6-difluoroaniline [webbook.nist.gov]

- 8. WO2017027465A1 - Process of preparing tyrosine kinase inhibitor - Google Patents [patents.google.com]

- 9. afit.edu [afit.edu]

- 10. journaleras.com [journaleras.com]

- 11. researchgate.net [researchgate.net]

3-Bromo-2,4-difluoroaniline: A Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols, handling procedures, and storage requirements for 3-Bromo-2,4-difluoroaniline. The information herein is intended to equip laboratory personnel with the necessary knowledge to manage this chemical safely and effectively.

Chemical Identification and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 103977-79-3 |

| Molecular Formula | C₆H₄BrF₂N |

| Molecular Weight | 208.00 g/mol |

| Physical State | Solid |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| GHS Classification | Hazard Statement | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] | Warning |

| Skin Irritation (Category 2) | H315: Causes skin irritation[1] | Warning |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation[1] | Warning |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[2][3] | Warning |

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501.[2][4]

Experimental Protocols: Safety and Handling

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[5] | Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin.[5] |

| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield may be required for splash hazards.[5] | Protects eyes from dust particles and splashes of solutions containing the compound.[5] |

| Skin and Body Protection | A flame-resistant lab coat worn over personal clothing that covers the legs.[5] | Protects the skin from accidental spills and contamination.[5] |

| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a dust mask (type N95 or equivalent) or a full-face respirator may be necessary.[5] | Prevents inhalation of airborne dust or aerosols.[5] |

Handling Procedures

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a certified chemical fume hood.[2][5] Ensure eyewash stations and safety showers are readily accessible.[5]

-

General Hygiene: Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke in the handling area.[2][4] Wash hands thoroughly with soap and water after handling.[5][6]

-

Spill Management: In case of a spill, remove all ignition sources.[2] Clean up spills immediately, avoiding breathing vapors and contact with skin and eyes.[2] Use protective equipment.[2] Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[2] Place in a suitable, labeled container for waste disposal.[2]

Storage and Disposal

Storage Conditions

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

-

Protect containers from physical damage and check regularly for leaks.[2]

-

Store locked up.[2]

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2] If not breathing, give artificial respiration.[6] Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention if irritation occurs or persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Remove contact lenses if present and easy to do.[6] Continue rinsing and seek immediate medical attention.[2][6] |

| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Visualized Workflows

The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response workflow.

Caption: Standard Operating Procedure for Handling.

Caption: Emergency Response Workflow.

References

- 1. This compound | C6H4BrF2N | CID 13732746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 58534-95-5|3-Bromo-2-fluoroaniline|BLD Pharm [bldpharm.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. benchchem.com [benchchem.com]

- 6. aksci.com [aksci.com]

A Technical Guide to Determining the Solubility of 3-Bromo-2,4-difluoroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a fundamental property that influences its behavior throughout the drug development lifecycle. From synthesis and crystallization to formulation and bioavailability, solubility data informs critical decisions. For a compound like 3-Bromo-2,4-difluoroaniline, which serves as a key building block in the synthesis of more complex molecules, understanding its solubility profile is essential for optimizing reaction conditions, maximizing yield, and ensuring the purity of intermediates and final products.

Quantitative Solubility Data

The following table is provided as a template for researchers to record their experimentally determined solubility data for this compound in a variety of common organic solvents at different temperatures. The mole fraction (x₁) is a dimensionless quantity that expresses the ratio of the number of moles of the solute to the total number of moles of the solution.

Table 1: Experimental Solubility of this compound (x₁) in Various Organic Solvents at Different Temperatures (K)

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Acetonitrile | Toluene |

| T₁ | ||||||

| T₂ | ||||||

| T₃ | ||||||

| T₄ | ||||||

| T₅ |

Experimental Protocol: Isothermal Saturation and Gravimetric Method

The isothermal saturation method, followed by gravimetric analysis, is a reliable and widely used technique for determining the solubility of a solid in a liquid. This method involves creating a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solution.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel with magnetic stirrer

-

Thermostatic water bath

-

Calibrated digital thermometer

-

Analytical balance (±0.0001 g)

-

Syringe with filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Glass weighing dishes

3.2. Procedure

-

Temperature Control: Set the thermostatic water bath to the desired experimental temperature and allow the jacketed glass vessel to equilibrate.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in the jacketed glass vessel. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Equilibration: Stir the mixture vigorously using a magnetic stirrer for a sufficient amount of time to ensure that equilibrium is reached. A period of 24 hours is generally recommended.

-

Phase Separation: Stop the stirring and allow the undissolved solid to settle for at least 2 hours, maintaining the constant temperature.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe fitted with a filter to avoid transferring any solid particles.

-

Weighing the Sample: Dispense the withdrawn saturated solution into a pre-weighed glass weighing dish and record the total mass.

-

Solvent Evaporation: Place the weighing dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Drying to a Constant Mass: Once the solvent has completely evaporated, continue to dry the solid residue in the oven until a constant mass is achieved. This is confirmed by repeated weighings until the mass no longer changes.

-

Calculation: The mole fraction solubility (x₁) is calculated using the following equation:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ = mass of the dissolved this compound (solute)

-

M₁ = molar mass of this compound

-

m₂ = mass of the solvent

-

M₂ = molar mass of the solvent

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation and gravimetric method for determining solubility.

Caption: Workflow for Gravimetric Solubility Determination.

3-Bromo-2,4-difluoroaniline: A Versatile Synthetic Building Block for Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2,4-difluoroaniline is a key synthetic intermediate increasingly utilized in the fields of pharmaceutical and agrochemical research and development. Its unique trifunctionalized aromatic structure, featuring bromine, fluorine, and amine moieties, offers a versatile platform for the construction of complex molecular architectures. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, while the fluorine atoms can modulate the electronic properties, metabolic stability, and binding affinity of the target molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound as a valuable building block in modern organic synthesis. Detailed experimental protocols for its synthesis and representative coupling reactions are presented to facilitate its use in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its isomers is presented in Table 1. This data is crucial for its handling, reaction setup, and purification.

Table 1: Physicochemical Data of this compound and Related Isomers

| Property | This compound | 3-Bromo-4,5-difluoroaniline | 4-Bromo-3,5-difluoroaniline | 6-Bromo-2,4-difluoroaniline |

| CAS Number | 103977-79-3[1] | 875664-41-8[2] | 203302-95-8[3] | 444-14-4[4] |

| Molecular Formula | C₆H₄BrF₂N | C₆H₄BrF₂N | C₆H₄BrF₂N | C₆H₄BrF₂N |

| Molecular Weight | 208.01 g/mol [1] | 208.01 g/mol [5] | 208.01 g/mol [3] | 208.01 g/mol |

| Appearance | Solid | Crystalline powder[2] | White to light gray to light orange powder to crystal[3] | White to Green to Brown powder to crystal[4] |

| Melting Point | Not available | 68 °C[6] | 97 - 102 °C[3] | 41-42 °C[4] |

| Boiling Point | 252.8±35.0 °C (Predicted)[2] | Not available | Not available | ~281 °C[4] |

| pKa | 2.57±0.10 (Predicted)[2] | Not available | Not available | 1.20±0.10 (Predicted)[4] |

| Storage | Keep in dark place, inert atmosphere, room temperature | 2-8°C (protect from light)[2] | Store at RT[3] | Keep in dark place, Inert atmosphere, Room temperature[4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 2,4-difluoroaniline. The directing effects of the amino and fluoro groups guide the bromine atom to the 3-position.

General Synthetic Workflow

References

- 1. This compound | C6H4BrF2N | CID 13732746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 875664-41-8 CAS MSDS (3-BROMO-4,5-DIFLUOROANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. Buy 3-Bromo-4,5-difluoroaniline | 875664-41-8 [smolecule.com]

- 6. 3-bromo-4,5-difluoroaniline [stenutz.eu]

An In-depth Technical Guide to 3-Bromo-2,4-difluoroaniline: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2,4-difluoroaniline is a key fluorinated aromatic intermediate that has garnered significant attention in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring bromine and fluorine atoms on the aniline core, imparts valuable reactivity and physicochemical properties that are instrumental in the synthesis of complex, high-value molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical application of this compound, with a focus on its role in modern drug development. Detailed experimental protocols, quantitative data, and visualizations of relevant synthetic pathways are presented to serve as a valuable resource for researchers and professionals in the chemical and life sciences.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Halogenated anilines, in particular, serve as versatile building blocks in organic synthesis. This compound (CAS No. 103977-79-3) is a prime example of such a crucial intermediate, offering multiple reactive sites for molecular elaboration. The presence of the bromine atom allows for various cross-coupling reactions, while the fluorine atoms modulate the electronic properties of the aromatic ring, influencing its reactivity and the biological activity of the final products.

This guide will delve into the historical context of this compound, detail its synthesis, and explore its applications, providing a thorough technical resource for scientists and researchers.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| CAS Number | 103977-79-3 | --INVALID-LINK-- |

| Molecular Formula | C₆H₄BrF₂N | --INVALID-LINK-- |

| Molecular Weight | 208.01 g/mol | --INVALID-LINK-- |

| Appearance | Solid | Sigma-Aldrich |

| Density | ~1.8 g/cm³ | AKSci |

| Refractive Index | ~1.57 | AKSci |

| IUPAC Name | This compound | --INVALID-LINK-- |

Discovery and History

While a definitive "discovery" paper for this compound is not readily apparent in the searched literature, its emergence is intrinsically linked to the broader development of fluorinated aromatic compounds for industrial and pharmaceutical applications. The synthesis and utility of various bromo- and fluoro-substituted anilines have been explored over several decades. The specific isomer, this compound, likely gained prominence as synthetic methodologies for selective halogenation of aromatic rings became more sophisticated, and as the demand for highly functionalized building blocks in drug discovery pipelines grew.

Synthesis of this compound

The primary route for the synthesis of this compound involves the direct bromination of 2,4-difluoroaniline. The directing effects of the amino and fluoro groups on the aromatic ring guide the position of bromination.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

While a specific peer-reviewed protocol for the synthesis of this compound was not found in the immediate search results, a general procedure can be adapted from the synthesis of similar compounds, such as the bromination of other difluoroaniline isomers.

Materials:

-

2,4-Difluoroaniline

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Ether or other suitable organic solvent

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve 2,4-difluoroaniline in glacial acetic acid in a flask equipped with a stirrer and a dropping funnel. The reaction should be carried out in a well-ventilated fume hood.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C. Alternatively, N-Bromosuccinimide can be added portion-wise.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Pour the reaction mixture into a beaker containing ice water.

-

Quench any unreacted bromine by adding a sodium thiosulfate solution until the orange color disappears.

-

Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the product with a suitable organic solvent such as ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography to afford pure this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors used in oncology. The unique substitution pattern allows for the strategic introduction of this fragment into larger, more complex molecules.

Role in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[1] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The aniline moiety of this compound can serve as a key pharmacophore that interacts with the hinge region of the ATP-binding site of kinases. The bromo- and fluoro-substituents can be utilized to fine-tune the binding affinity, selectivity, and pharmacokinetic properties of the inhibitor.

Caption: General synthetic utility of this compound in kinase inhibitor synthesis.

While specific examples of commercial drugs synthesized directly from this compound are not detailed in the provided search results, its structural motifs are present in numerous patented kinase inhibitors. The general synthetic strategies often involve a palladium-catalyzed cross-coupling reaction at the bromine position to introduce a larger fragment, followed by reactions at the amino group to complete the inhibitor scaffold.

Conclusion

This compound stands as a testament to the importance of functionalized building blocks in modern organic synthesis. Its unique combination of reactive handles and the presence of fluorine atoms make it an invaluable intermediate for the preparation of complex molecules with desirable biological properties. This guide has provided an overview of its known characteristics, a plausible synthetic route, and its significance in the context of drug discovery, particularly in the development of kinase inhibitors. Further research into novel applications and the development of more efficient and sustainable synthetic methods for this compound will undoubtedly continue to be of great interest to the scientific community.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromo-2,4-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of modern organic synthesis, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for modulating the physicochemical and biological properties of active compounds. Fluorinated biaryl moieties, in particular, are of significant interest in drug discovery and materials science due to their ability to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 3-Bromo-2,4-difluoroaniline serves as a versatile building block in this context, providing a valuable scaffold for the synthesis of complex, fluorinated molecules. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and adaptable method for forming carbon-carbon bonds, making it an ideal choice for coupling this compound with various boronic acids and their derivatives.[2][3][4]

These application notes provide a detailed protocol for the Suzuki coupling of this compound with arylboronic acids, based on established methodologies for structurally similar compounds. The provided information is intended to serve as a starting point for reaction optimization and application in diverse research and development settings.

Generalized Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (or boronic ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂)

-

Ligand (if required, e.g., SPhos, XPhos, PCy₃)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium catalyst (1-5 mol%), and the ligand (if required, in appropriate molar ratio to the catalyst).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent(s) to the reaction mixture via syringe. Common solvent systems include mixtures of dioxane/water or toluene/water.[5]

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Summary of Reaction Conditions for Similar Substrates

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving substrates structurally related to this compound, which can inform the optimization of the specific protocol.

| Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |

| 1-Bromo-3,4-difluorobenzene | Arylboronic acids | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ (1.5) | Dioxane/H₂O (3:1) | 105 | ~77 |

| Ortho-bromoanilines | Various boronic esters | CataCXium A palladacycle (5) | - | Cs₂CO₃ (2) | 2-MeTHF | 70 | up to 97 |

| 4-Bromoaniline | Arylboronic acids | Pd(OAc)₂ | None (ligand-free) | K₂CO₃ | DMF/H₂O | Not specified | Excellent |

| Aryl bromides | Fluoroalkylamines | [Pd(allyl)Cl]₂ (0.1) | AdBippyPhos | KOPh | Not specified | Not specified | High |

Visualizing the Suzuki Coupling Process

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates a typical workflow for carrying out the Suzuki coupling reaction in a laboratory setting.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Common Issues

Successful Suzuki-Miyaura couplings depend on several factors. Here are some common issues and potential solutions:

-

Low or No Conversion:

-

Catalyst Inactivity: Ensure the palladium catalyst is active. Using a pre-catalyst that is readily reduced to Pd(0) in situ can be beneficial.[6] The choice of ligand is also critical; bulky, electron-rich phosphine ligands can improve catalytic activity for challenging substrates.[5]

-

Inefficient Transmetalation: The base is crucial for activating the boronic acid.[3] If the reaction is sluggish, consider a stronger base (e.g., Cs₂CO₃ or K₃PO₄) or a different solvent system. The presence of water can be essential for the activity of inorganic bases.[5]

-

Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen.[5] Ensure the reaction is performed under a strictly inert atmosphere and that the solvents are thoroughly degassed.

-

-

Side Reactions:

-

Protodeborylation: The boronic acid can be cleaved by acidic protons. Using anhydrous conditions and ensuring the absence of acidic impurities can mitigate this.

-

Homocoupling: Homocoupling of the boronic acid can occur, especially in the presence of oxygen. Rigorous degassing can help to minimize this side reaction.

-

-

Difficult Purification:

-

Residual palladium catalysts can sometimes be challenging to remove. Filtration through a pad of Celite or treatment with a palladium scavenger may be necessary.

-

By carefully considering these parameters and starting with the generalized protocol, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of valuable fluorinated biaryl compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. reddit.com [reddit.com]

Application Notes and Protocols for 3-Bromo-2,4-difluoroaniline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,4-difluoroaniline is a versatile, halogenated aniline derivative that serves as a critical building block in modern medicinal chemistry. Its unique structural features—a bromine atom amenable to cross-coupling reactions and two fluorine atoms that can modulate physicochemical properties—make it an invaluable intermediate for the synthesis of complex bioactive molecules. The strategic incorporation of fluorine is a well-established strategy to enhance properties such as lipophilicity, metabolic stability, and binding affinity of drug candidates. Consequently, derivatives of this compound are actively explored in the development of novel therapeutics, particularly in oncology.

This document provides detailed application notes, experimental protocols, and visual diagrams to guide researchers in utilizing this compound for the synthesis of potential drug candidates, with a focus on kinase inhibitors.

Applications in Kinase Inhibitor Synthesis

Substituted anilines are core components of many kinase inhibitors, which are a major class of targeted cancer therapies. The aniline moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding pocket. This compound is a particularly useful starting material for the synthesis of inhibitors targeting the MAPK/ERK pathway, which is frequently dysregulated in various cancers.

A notable example is the structural relationship to Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2. An analogue of Trametinib incorporates a 4-bromo-2-fluorophenylamino moiety, highlighting the significance of the bromo-fluoro-substituted aniline scaffold in achieving high-potency MEK inhibition. The synthesis of such complex molecules often relies on palladium-catalyzed cross-coupling reactions, where the bromine atom of this compound serves as a convenient handle for introducing molecular complexity.

Quantitative Data of a Trametinib Analogue

The following table summarizes the biological activity of Trametinib, which features a structurally related aniline core, to illustrate the potency achievable with this class of compounds.

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Trametinib | MEK1 | 0.92 | Cell-free assay | [GSK1120212 (Trametinib) package insert] |

| MEK2 | 1.8 | Cell-free assay | [GSK1120212 (Trametinib) package insert] |

Experimental Protocols

The following protocols are adapted for the use of this compound in key synthetic transformations relevant to the synthesis of kinase inhibitors.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid, a common method for forming carbon-carbon bonds.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

In a separate vial, under an inert atmosphere, prepare the catalyst system by adding palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to anhydrous 1,4-dioxane (2 mL). Stir for 10 minutes until a homogeneous solution is formed.

-

Add the catalyst solution to the Schlenk flask containing the reagents via syringe.

-

Add degassed water (0.5 mL) to the reaction mixture.

-

Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed C-N bond formation between this compound and a secondary amine, a crucial step in the synthesis of many kinase inhibitors.

Materials:

-

This compound

-

Amine (e.g., Morpholine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.

-

Add anhydrous toluene (5 mL) to the tube.

-

Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.) to the reaction mixture.

-

Seal the Schlenk tube and remove it from the glovebox.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Signaling Pathway

Derivatives of this compound can be designed to inhibit key signaling pathways implicated in cancer, such as the MAPK/ERK pathway. Trametinib, for instance, targets MEK1 and MEK2, preventing the phosphorylation and activation of ERK1 and ERK2. This ultimately inhibits cell proliferation, survival, and differentiation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules in medicinal chemistry. Its utility in constructing kinase inhibitors, exemplified by its structural relation to potent MEK inhibitors, underscores its importance in modern drug discovery. The provided protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer a solid foundation for researchers to explore the synthesis of novel compounds derived from this key intermediate. Further investigation into derivatives of this compound holds significant promise for the development of new therapeutic agents.

Application Note: Leveraging 3-Bromo-2,4-difluoroaniline for the Strategic Synthesis of Kinase Inhibitors

Abstract